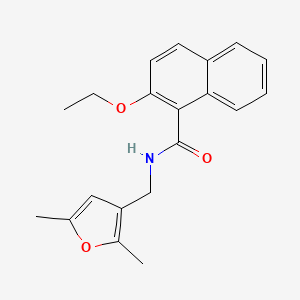

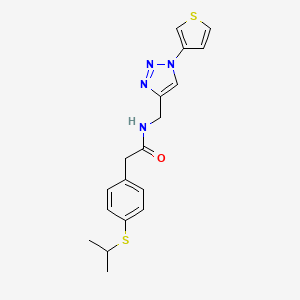

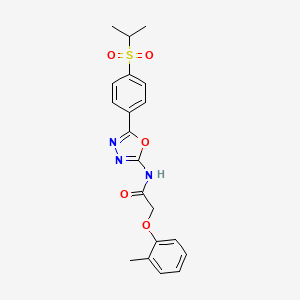

N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide, also known as DMF-NNEt, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Alzheimer's Disease Diagnosis

A study by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, for positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles (NFTs) and beta-amyloid plaques in Alzheimer's disease (AD) patients. This noninvasive technique facilitates the diagnostic assessment of AD and assists in monitoring responses during experimental treatments, highlighting its potential in the early diagnosis and management of AD (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

Research by Shakh et al. (2017) focused on the synthesis of new S-, N-containing heterocyclic naphthoquinone derivatives, including 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro-[1,2,4]triazole-3-thione, and evaluated their antimicrobial activity. The study found that some derivatives exhibited antibacterial activity against Staphylococcus aureus and Mycobacterium luteum, indicating their potential in developing new antimicrobial agents (Shakh et al., 2017).

Sigma Receptor Binding and Antiproliferative Activity

Berardi et al. (2005) investigated the sigma subtype affinities and selectivities of various N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives. Some compounds demonstrated significant antiproliferative activity in rat C6 glioma cells, suggesting potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Catalysis for Organic Synthesis

Yadav and Salunke (2013) studied the catalytic methylation of 2-naphthol using dimethyl carbonate, showcasing the potential of certain catalysts in the production of pharmaceutical intermediates. This research underscores the importance of green chemistry approaches in the synthesis of important compounds (Yadav & Salunke, 2013).

Selective Separation Techniques

Wasik and Chesler (1976) explored the gas-liquid chromatographic separations of naphthalene homologues using a nematic liquid crystal, demonstrating unique selectivity based on molecular size and shape. Such techniques are vital for analytical chemistry, particularly in separating and identifying complex mixtures (Wasik & Chesler, 1976).

properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-23-18-10-9-15-7-5-6-8-17(15)19(18)20(22)21-12-16-11-13(2)24-14(16)3/h5-11H,4,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVOXZQVUVFXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=C(OC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)